molecular formula C18H18FN3O2 B2727511 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea CAS No. 1170006-03-7

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea

Cat. No. B2727511
CAS RN: 1170006-03-7
M. Wt: 327.359
InChI Key: CWYVUQSIIRODPP-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea, also known as EOU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of urea derivatives and has been found to possess various biological properties that make it an attractive candidate for further research.

Scientific Research Applications

Radiopharmaceutical Development

  • A study detailed the synthesis of a potent nonpeptide CCR1 antagonist labeled with fluorine-18, aimed at developing radiopharmaceuticals for PET imaging. The synthesis involved reductive amination and highlighted the compound's high radiochemical yield, purity, and specific radioactivity, indicating its potential in medical imaging applications (Mäding et al., 2006).

Synthesis Methodologies

  • Research on the synthesis of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and thiourea derivatives was reported, offering a simple method combining 2-indolinone, aromatic aldehyde, and urea or thiourea. This study provides a foundation for synthesizing similar compounds with potential biological activities (Yan, Lei, & Hu, 2014).

Structural and Spectroscopic Characterization

  • The synthesis and characterization of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives were discussed, including their spectroscopic properties and theoretical studies on their non-linear optical (NLO) properties. Such compounds have potential technological applications due to their significant NLO character, suggesting the relevance of urea derivatives in materials science (Haroon et al., 2019).

Polymorphism in Crystal Structure

  • A study on the polymorphs of 1-(2-Methyl-3-oxoisoindolin-5-yl)urea revealed insights into the hydrogen-bonding patterns and crystal packing of such compounds. The research highlights the importance of understanding polymorphism in developing pharmaceuticals and materials with desired properties (Tutughamiarso, Zeiger, & Bolte, 2011).

Corrosion Inhibition

  • Isatin-β-thiosemicarbzone derivatives were studied for their corrosion inhibition action on mild steel in acidic environments. The investigation into such derivatives, including 2-oxoindoline-based compounds, suggests their potential application in protecting metals from corrosion, which is crucial for industrial applications (Ansari, Quraishi, & Singh, 2015).

properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-2-22-16-8-7-15(9-13(16)10-17(22)23)21-18(24)20-11-12-3-5-14(19)6-4-12/h3-9H,2,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYVUQSIIRODPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea

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